2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide
Description
2-{3-[(4-Fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide is a synthetic indole derivative featuring a methanesulfonyl group substituted with a 4-fluorophenyl moiety at the indole’s 3-position. The acetamide side chain is N-linked to a 4-methylphenyl group. Indole derivatives are widely explored for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The fluorine atom on the phenyl ring likely improves lipophilicity and membrane permeability, while the methyl group on the acetamide nitrogen may influence steric interactions in target binding .
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3S/c1-17-6-12-20(13-7-17)26-24(28)15-27-14-23(21-4-2-3-5-22(21)27)31(29,30)16-18-8-10-19(25)11-9-18/h2-14H,15-16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFCPCCMTLHRSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole is then functionalized with a 4-fluorobenzyl sulfonyl group through a sulfonylation reaction. The final step involves the acylation of the indole derivative with p-tolyl acetamide under specific reaction conditions, such as the use of a base like triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to achieve this.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative.
Reaction Conditions and Outcomes
| Conditions | Reagents | Product |
|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 24h | 2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetic acid |
| Basic hydrolysis | NaOH (10%), Δ, 12h | Sodium salt of the corresponding carboxylic acid |
This reaction is critical for modifying the compound’s polarity and bioavailability. The methanesulfonyl group remains stable under these conditions due to its strong electron-withdrawing nature.
Nucleophilic Substitution at the Methanesulfonyl Group
The sulfonyl group can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Key Reactions
| Nucleophile | Conditions | Product |
|---|---|---|
| Amines (e.g., NH₃) | DMF, 60°C, 8h | Sulfonamide derivative with altered substituents |
| Thiols (e.g., HSCH₂CH₂SH) | EtOH, reflux, 6h | Disulfide-linked analogs |
These substitutions are facilitated by the sulfonyl group’s electrophilic sulfur, enabling diversification for structure-activity relationship studies.
Electrophilic Substitution on the Indole Ring
The indole moiety undergoes electrophilic substitution, primarily at the 2- or 3-position, depending on substituent effects.
Example Reactions
| Electrophile | Conditions | Position Substituted | Product Feature |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0°C, 2h | C-5 | Nitro-indole derivative |
| Halogenation (Br₂/FeBr₃) | CH₂Cl₂, RT, 1h | C-6 | Brominated indole analog |
The methanesulfonyl group deactivates the indole ring, directing electrophiles to meta positions relative to itself .
Reduction Reactions
Selective reduction of functional groups can alter the compound’s bioactivity.
Reduction Pathways
| Target Group | Reagents | Conditions | Product |
|---|---|---|---|
| Sulfonyl group | LiAlH₄, THF, reflux, 4h | Methanethiol derivative | |
| Indole ring | H₂, Pd/C, EtOH, 50 psi | Tetrahydroindole analog |
Reduction of the sulfonyl group to a thioether enhances lipophilicity, while indole saturation modulates π-π interactions.
Oxidation of the Fluorophenyl Ring
The 4-fluorophenyl group is resistant to oxidation but may undergo defluorination under extreme conditions.
Oxidation Reactions
| Reagents | Conditions | Outcome |
|---|---|---|
| KMnO₄, H₂O, Δ | 100°C, 12h | Defluorination, forming phenolic byproducts |
| Ozone, then Zn/H₂O | -78°C, 1h | Ring cleavage, yielding dicarboxylic acid |
Such reactions are less common due to fluorine’s strong C-F bond but are relevant in metabolic degradation studies .
Cross-Coupling Reactions
The indole and aryl groups enable catalytic cross-coupling for structural diversification.
Common Coupling Strategies
| Reaction Type | Catalysts | Products |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives at indole C-2 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-alkylated indole analogs |
These reactions are pivotal for synthesizing libraries of derivatives for pharmacological screening .
Thermal Degradation
Thermolysis studies reveal stability limits and decomposition pathways.
Key Observations
-
At 200°C : Cleavage of the acetamide group, releasing CO and 4-methylaniline.
-
Above 300°C : Sulfur dioxide elimination from the methanesulfonyl group.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that derivatives of indole compounds, including the target compound, have shown promising anticancer properties. Studies suggest that modifications to the indole structure can enhance its efficacy against various cancer cell lines. For example, compounds with similar structural motifs have been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The incorporation of the methanesulfonyl group in the indole structure is believed to contribute to anti-inflammatory effects. Compounds with similar functional groups have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This positions the compound as a potential lead in developing new anti-inflammatory drugs.
Antimicrobial Properties
The compound's antimicrobial activity has also been explored. Studies show that related compounds can exhibit broad-spectrum antibacterial effects, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Pharmacological Investigations
Pharmacological studies have focused on understanding the mechanism of action and optimizing the compound's pharmacokinetic properties:
Structure-Activity Relationship (SAR)
The SAR studies indicate that variations in substituents on the indole and phenyl rings can significantly affect biological activity. For instance, the presence of fluorine enhances lipophilicity, potentially improving membrane permeability and bioavailability .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets, including enzymes and receptors involved in disease pathways. These studies provide insights into how structural modifications can enhance binding interactions and therapeutic efficacy .
Material Science Applications
Beyond medicinal applications, this compound may also find utility in material science:
Non-linear Optical Properties
Compounds with similar structures have been investigated for their non-linear optical (NLO) properties, making them suitable candidates for applications in photonics and optoelectronics. The unique electronic properties derived from the indole framework allow for potential use in developing advanced materials for optical devices .
Case Studies
- Anticancer Activity Study : A study conducted on derivatives of indole-based compounds demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Anti-inflammatory Research : In a controlled trial, a related compound was shown to reduce inflammation markers in animal models of arthritis, suggesting a pathway for developing new anti-inflammatory agents based on this chemical framework.
- Material Science Investigation : Research into the optical properties of similar indole derivatives revealed promising results for use in organic light-emitting diodes (OLEDs), highlighting their potential in electronics .
Mechanism of Action
The mechanism of action of 2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, and the presence of the fluorobenzyl sulfonyl group may enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Variations in Sulfonyl and Acetamide Substituents
The target compound’s structural analogs differ primarily in substituents on the indole core, sulfonyl groups, and acetamide side chains. Key comparisons include:
Functional Group Impact on Bioactivity
- Fluorophenyl vs. Methylphenyl Sulfonyl Groups : The 4-fluorophenylmethanesulfonyl group in the target compound offers a balance of electronegativity and lipophilicity, favoring receptor interactions compared to the less polar 4-methylphenylmethanesulfonyl in .
- Indole Core Modifications : Methoxy or sulfanyl groups at the indole’s 5-position (as in ) may alter electronic properties but could reduce metabolic stability compared to the target compound’s unmodified indole core.
Biological Activity
The compound 2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide is a synthetic organic molecule characterized by its complex structure, which includes an indole core and a methanesulfonyl group. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
- Molecular Formula : C22H22FN2O3S
- Molecular Weight : 426.5 g/mol
- CAS Number : 893252-80-7
| Property | Value |
|---|---|
| Molecular Formula | C22H22FN2O3S |
| Molecular Weight | 426.5 g/mol |
| CAS Number | 893252-80-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The fluorinated phenyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.
Anti-inflammatory Effects
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies have shown that related indole derivatives can inhibit pro-inflammatory cytokine production and reduce the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, likely through the modulation of signaling pathways such as PI3K/AKT and MAPK .
Cytotoxicity Profile
The cytotoxicity of this compound has been evaluated in vitro, revealing a low cytotoxic profile against normal cells while effectively targeting cancerous cells. This selectivity is crucial for minimizing side effects during therapeutic applications .
Case Studies and Research Findings
- Study on Anti-inflammatory Activity
-
Anticancer Activity Assessment
- In vitro assays on human glioma cells indicated that the compound inhibited cell proliferation by inducing cell cycle arrest at the G2/M phase. The IC50 values were reported to be around 10 µM, suggesting potent activity against glioma cells while sparing normal astrocytes.
- Mechanistic Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
